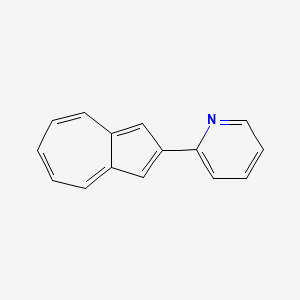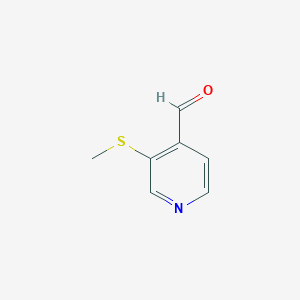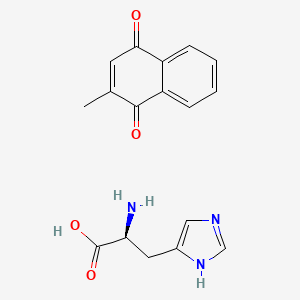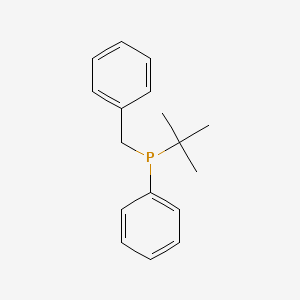
2-(Azulen-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azulen-2-yl)pyridine is a chemical compound that combines the azulene and pyridine moieties. Azulene is a non-benzenoid aromatic hydrocarbon known for its deep blue color and unique electronic properties, while pyridine is a basic heterocyclic organic compound with a nitrogen atom. The fusion of these two structures results in a compound with interesting chemical and physical properties, making it a subject of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azulen-2-yl)pyridine typically involves the coupling of azulene with pyridine derivatives. One common method is the electrophilic substitution reaction where azulene reacts with pyridine in the presence of a catalyst. For example, the reaction of azulene with 2-chloropyridine in the presence of a palladium catalyst can yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale electrophilic substitution reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Azulen-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the azulene or pyridine moieties are substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed coupling reactions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield azulenic ketones, while substitution reactions can introduce various functional groups into the azulene or pyridine rings .
Wissenschaftliche Forschungsanwendungen
2-(Azulen-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 2-(Azulen-2-yl)pyridine involves its interaction with molecular targets through its unique electronic structure. The azulene moiety acts as an electron donor, while the pyridine ring can act as an electron acceptor. This dual behavior allows the compound to participate in various chemical reactions and interact with biological molecules, potentially inhibiting enzymes or binding to receptors .
Vergleich Mit ähnlichen Verbindungen
Azulen-1-yl-pyridine: Similar structure but with the azulene moiety attached at a different position.
Azulen-2-yl-benzene: Combines azulene with benzene instead of pyridine.
Thiophen-vinyl-pyridine: Contains a thiophene ring instead of azulene.
Uniqueness: 2-(Azulen-2-yl)pyridine is unique due to its combination of azulene and pyridine, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic interactions, such as in optoelectronic devices and coordination chemistry .
Eigenschaften
CAS-Nummer |
881211-84-3 |
|---|---|
Molekularformel |
C15H11N |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
2-azulen-2-ylpyridine |
InChI |
InChI=1S/C15H11N/c1-2-6-12-10-14(11-13(12)7-3-1)15-8-4-5-9-16-15/h1-11H |
InChI-Schlüssel |
KUZMWEDYXMDNKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=C2C=C1)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(acetyloxy)ethanimidamide]](/img/structure/B12602924.png)

amino}methyl)phenol](/img/structure/B12602940.png)


![Triethyl[(hept-6-en-2-yl)oxy]silane](/img/structure/B12602955.png)


